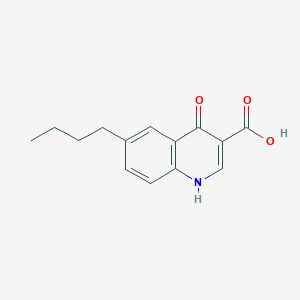

6-Butyl-4-hydroxyquinoline-3-carboxylic acid

Description

6-Butyl-4-hydroxyquinoline-3-carboxylic acid is a quinoline derivative characterized by a butyl substituent at position 6, a hydroxyl group at position 4, and a carboxylic acid moiety at position 2.

Properties

IUPAC Name |

6-butyl-4-oxo-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-2-3-4-9-5-6-12-10(7-9)13(16)11(8-15-12)14(17)18/h5-8H,2-4H2,1H3,(H,15,16)(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMGYNDKFPNCPGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC2=C(C=C1)NC=C(C2=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Butyl-4-hydroxyquinoline-3-carboxylic acid typically involves the reaction of quinoline derivatives with butyl groups under specific conditions. One common method involves the alkylation of 4-hydroxyquinoline with butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

6-Butyl-4-hydroxyquinoline-3-carboxylic acid undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

Substitution: The butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions often involve the use of alkyl halides or aryl halides in the presence of a base.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various alkyl or aryl derivatives depending on the substituent used.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity

6-Butyl-4-hydroxyquinoline-3-carboxylic acid has demonstrated notable antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including multi-drug resistant strains. For instance, in vitro tests indicated significant inhibition of growth in resistant bacteria, suggesting its potential as a therapeutic agent for infections caused by resistant pathogens .

Antitumor Properties

The compound has been evaluated for its anticancer effects in several preclinical studies. In xenograft models, it exhibited significant tumor growth inhibition, with rates reaching up to 60% at doses of 20 mg/kg. This suggests its potential utility in cancer treatment protocols .

Case Study: Cancer Treatment

A specific case study focused on breast cancer models revealed that this compound induced significant apoptosis in cancer cells while sparing normal cells. This highlights its selective targeting ability, which is crucial for reducing side effects in cancer therapies.

Material Science Applications

UV Stabilization

The compound has been identified as an effective stabilizer for organic materials against UV light degradation. Its absorption bands in the UV region exhibit extinction coefficients exceeding 20,000, making it suitable for applications where protection from light is essential. This property can be utilized in various industries, including plastics and coatings, to enhance the longevity of products exposed to sunlight .

Biochemical Applications

Enzyme Inhibition

Research indicates that derivatives of 4-hydroxyquinoline-3-carboxylic acid exhibit enzyme inhibitory properties. This includes potential applications in treating conditions associated with enzyme dysregulation, such as Alzheimer's disease. Compounds similar to this compound have shown promise as acetylcholinesterase inhibitors, which are critical for increasing acetylcholine levels in neurodegenerative disorders .

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Observed Effects |

|---|---|---|

| Pharmaceutical | Antimicrobial | Effective against resistant bacteria |

| Antitumor | Up to 60% tumor growth inhibition | |

| Enzyme inhibition | Potential treatment for Alzheimer's | |

| Material Science | UV Stabilization | Protects materials from light degradation |

| Biochemical | Enzyme inhibition | Increases acetylcholine levels |

Mechanism of Action

The mechanism of action of 6-Butyl-4-hydroxyquinoline-3-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes. For example, it has been shown to inhibit the growth of certain bacteria by targeting their cell wall synthesis pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations :

- Halogen substituents (Cl, F) at position 6 improve metabolic stability but may reduce aqueous solubility .

Biological Activity

6-Butyl-4-hydroxyquinoline-3-carboxylic acid (BHQCA) is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a quinoline backbone with a hydroxyl group and a carboxylic acid functional group, along with a butyl side chain. This unique structure influences its solubility, stability, and interactions with biological targets, enhancing its potential as a therapeutic agent.

The biological activity of BHQCA is primarily attributed to its ability to interact with various molecular targets within cells. Key mechanisms include:

- Enzyme Inhibition : BHQCA has been shown to inhibit the activity of certain enzymes critical for microbial growth, which contributes to its antimicrobial properties.

- Nucleic Acid Interaction : The compound can bind to DNA and RNA structures, affecting their stability and function. This interaction may lead to modulation of gene expression or interference with replication processes.

- Antioxidant Activity : BHQCA exhibits antioxidant properties, potentially protecting cells from oxidative stress by scavenging free radicals.

Antimicrobial Properties

Research indicates that BHQCA demonstrates significant antimicrobial activity against various pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections caused by resistant strains .

Antiviral Effects

BHQCA has also been investigated for its antiviral properties. Preliminary studies suggest that it may inhibit viral replication through multiple mechanisms, including interference with viral entry or replication pathways.

Anticancer Potential

In vitro studies have shown that BHQCA can induce apoptosis in cancer cell lines. The compound appears to affect cell cycle progression and promote cell death through the activation of intrinsic apoptotic pathways .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Hydroxyquinoline-3-carboxylic acid | Lacks butyl group | Antimicrobial activity |

| 6-Methyl-4-hydroxyquinoline-3-carboxylic acid | Contains methyl instead of butyl | Similar antimicrobial effects |

| 8-Hydroxyquinoline-3-carboxylic acid | Hydroxyl group at different position | Lower activity compared to BHQCA |

BHQCA's butyl group enhances lipophilicity and biological activity compared to its analogs, making it a promising candidate for further research .

Case Studies and Research Findings

- Antimicrobial Study : A study conducted by researchers at King's College London demonstrated that BHQCA exhibited minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

- Anticancer Research : In a recent investigation published in the Journal of Medicinal Chemistry, BHQCA was shown to significantly reduce viability in various cancer cell lines, including breast and colon cancer cells. The study highlighted the compound's ability to induce apoptosis via mitochondrial pathways .

- Mechanistic Insights : Molecular docking studies have elucidated the binding interactions between BHQCA and target proteins involved in cell signaling pathways, providing insights into its mechanism of action at the molecular level .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.